molecular formula C20H27N3O3S B2537968 3-(Azepan-1-ylsulfonyl)-N-(1-cyanocyclohexyl)benzamide CAS No. 2134150-77-7

3-(Azepan-1-ylsulfonyl)-N-(1-cyanocyclohexyl)benzamide

Cat. No. B2537968
CAS RN: 2134150-77-7
M. Wt: 389.51
InChI Key: BODIOEAERBUIBI-UHFFFAOYSA-N
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Description

3-(Azepan-1-ylsulfonyl)-N-(1-cyanocyclohexyl)benzamide, also known as ACBC, is a chemical compound that has gained significant attention in scientific research due to its potential use in the treatment of various diseases. ACBC is a small molecule that belongs to the class of sulfonylbenzamide compounds. It has shown promising results in preclinical studies as an inhibitor of certain enzymes and receptors, making it a potential candidate for drug development.

Mechanism of Action

The mechanism of action of 3-(Azepan-1-ylsulfonyl)-N-(1-cyanocyclohexyl)benzamide involves its ability to bind to and inhibit specific enzymes and receptors. As an inhibitor of FAAH, 3-(Azepan-1-ylsulfonyl)-N-(1-cyanocyclohexyl)benzamide prevents the breakdown of endocannabinoids, leading to an increase in their levels and resulting in pain relief, reduced inflammation, and reduced anxiety. As an antagonist of GPR18, 3-(Azepan-1-ylsulfonyl)-N-(1-cyanocyclohexyl)benzamide blocks the receptor's activity, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects
3-(Azepan-1-ylsulfonyl)-N-(1-cyanocyclohexyl)benzamide has been shown to have various biochemical and physiological effects in preclinical studies. As an inhibitor of FAAH, 3-(Azepan-1-ylsulfonyl)-N-(1-cyanocyclohexyl)benzamide has been shown to reduce pain and inflammation and improve anxiety-related behaviors in animal models. As an antagonist of GPR18, 3-(Azepan-1-ylsulfonyl)-N-(1-cyanocyclohexyl)benzamide has been shown to reduce inflammation and pain in animal models of arthritis and cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(Azepan-1-ylsulfonyl)-N-(1-cyanocyclohexyl)benzamide in lab experiments is its specificity for certain enzymes and receptors. This allows researchers to target specific pathways and processes without affecting others, leading to more accurate and reliable results. However, one limitation of using 3-(Azepan-1-ylsulfonyl)-N-(1-cyanocyclohexyl)benzamide is its potential toxicity and side effects, which could affect the validity of the results.

Future Directions

There are several potential future directions for research on 3-(Azepan-1-ylsulfonyl)-N-(1-cyanocyclohexyl)benzamide. One area of interest is its use in the treatment of cancer. Preclinical studies have shown that 3-(Azepan-1-ylsulfonyl)-N-(1-cyanocyclohexyl)benzamide has potential as an anticancer agent by inhibiting GPR18, which is overexpressed in certain types of cancer. Another area of interest is its use in the treatment of pain and inflammation. 3-(Azepan-1-ylsulfonyl)-N-(1-cyanocyclohexyl)benzamide has shown promise as an inhibitor of FAAH, which could lead to the development of new painkillers and anti-inflammatory drugs. Further research is needed to explore these potential applications and to determine the safety and efficacy of 3-(Azepan-1-ylsulfonyl)-N-(1-cyanocyclohexyl)benzamide in clinical trials.

Synthesis Methods

The synthesis of 3-(Azepan-1-ylsulfonyl)-N-(1-cyanocyclohexyl)benzamide involves several steps, starting with the reaction of 4-chlorobenzoyl chloride with 1-cyanocyclohexane in the presence of a base to form 4-chlorobenzoyl-1-cyanocyclohexane. This intermediate is then reacted with azepane-1-sulfonyl chloride in the presence of a base to form 3-(Azepan-1-ylsulfonyl)-N-(1-cyanocyclohexyl)benzamide.

Scientific Research Applications

3-(Azepan-1-ylsulfonyl)-N-(1-cyanocyclohexyl)benzamide has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. One of the most significant areas of research is its use as an inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are known to play a role in pain, inflammation, and anxiety. Inhibiting FAAH with 3-(Azepan-1-ylsulfonyl)-N-(1-cyanocyclohexyl)benzamide has shown promising results in preclinical studies as a potential treatment for these conditions.
3-(Azepan-1-ylsulfonyl)-N-(1-cyanocyclohexyl)benzamide has also been studied as an antagonist of the G protein-coupled receptor GPR18. This receptor is involved in various physiological processes, including inflammation, pain, and cancer. Inhibiting GPR18 with 3-(Azepan-1-ylsulfonyl)-N-(1-cyanocyclohexyl)benzamide has shown potential as a treatment for certain types of cancer.

properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-N-(1-cyanocyclohexyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3S/c21-16-20(11-4-3-5-12-20)22-19(24)17-9-8-10-18(15-17)27(25,26)23-13-6-1-2-7-14-23/h8-10,15H,1-7,11-14H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODIOEAERBUIBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3(CCCCC3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(azepane-1-sulfonyl)-N-(1-cyanocyclohexyl)benzamide

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